molecular formula C18H13Cl2N5O3 B2977824 N-(2-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052561-47-3

N-(2-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2977824
CAS No.: 1052561-47-3
M. Wt: 418.23
InChI Key: RMDWFEUIHCOEQT-UHFFFAOYSA-N
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Description

The compound N-(2-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic acetamide derivative featuring a fused pyrrolo-triazol-dione core and dual chlorophenyl substituents. Its structure includes a 2-chlorophenyl group attached via an acetamide linkage and a 4-chlorophenyl substituent on the pyrrolo-triazole ring. Structural analogs often differ in substituent halogens (e.g., fluorine vs. chlorine) or aryl group positioning, influencing electronic properties and molecular interactions.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5O3/c19-10-5-7-11(8-6-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-13-4-2-1-3-12(13)20/h1-8,15-16H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDWFEUIHCOEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide” typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylamine and 4-chlorobenzaldehyde. The synthesis may proceed through the following steps:

    Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of intermediate compounds under specific conditions, such as the use of a strong acid or base as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(2-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Key Structural Analogs

The most direct analog is 2-[5-(4-chlorophenyl)-4,6-dioxo-pyrrolo-triazol-1-yl]-N-(2-fluorophenyl)acetamide (CAS 1008646-58-9), which replaces the 2-chlorophenyl group with a 2-fluorophenyl moiety .

Table 1: Molecular Comparison
Property Target Compound Fluorine Analog (CAS 1008646-58-9)
Molecular Formula C₁₈H₁₃Cl₂N₅O₃ C₁₈H₁₃ClFN₅O₃
Molecular Weight (g/mol) 418.2 401.8
Substituents 2-Cl, 4-Cl 2-F, 4-Cl
Smiles String O=C(CN1N=NC2C(=O)N(c3ccc(Cl)cc3)C(=O)C21)Nc1ccccc1Cl O=C(CN1N=NC2C(=O)N(c3ccc(Cl)cc3)C(=O)C21)Nc1ccccc1F

Key Observations :

  • Halogen Effects: The fluorine analog has reduced molecular weight (Δ = 16.4 g/mol) due to fluorine's lower atomic mass.
  • Electronic Properties : Chlorine’s stronger electron-withdrawing effect may enhance the acetamide’s polarity and hydrogen-bonding capacity compared to fluorine.

Comparison with Dichlorophenyl Acetamides

Another analog, N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-thiazol-5-yl}acetamide, features a dichlorophenyl group and a thiazole ring .

Spectroscopic and Crystallographic Analysis

  • Spectroscopy : Like , the target compound’s characterization would employ FT-IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.0–8.0 ppm), and LCMS for mass confirmation .
  • Crystallography : If crystallized, refinement via SHELXL () would provide bond lengths/angles, as seen in dichlorophenyl acetamide studies .

Theoretical and Computational Comparisons

Lumping Strategy for Property Prediction

Per , compounds with similar substituents (e.g., chloro vs. fluoro) may be grouped using a lumping strategy to predict shared properties like logP, solubility, or reactivity .

Molecular Docking Insights

Comparing binding poses with fluorine analogs might reveal halogen-dependent affinity differences, such as enhanced van der Waals interactions with chlorine’s larger surface area .

Biological Activity

N-(2-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by:

  • Molecular Formula : C19H16ClN5O3
  • Molecular Weight : 397.82 g/mol

This structure includes a chlorophenyl group and a pyrrolo-triazole moiety which are critical for its biological activity.

Biological Activity Overview

Antiparasitic Activity : Recent studies have indicated that derivatives of similar structures exhibit significant antiparasitic effects. For instance, compounds with similar scaffolds showed enhanced potency against various parasites with EC50 values ranging from sub-micromolar to low micromolar concentrations .

Antiviral Activity : Some analogs related to this compound have been reported as potent inhibitors against human adenovirus (HAdV). For example, certain derivatives demonstrated selectivity indexes greater than 100 and low cytotoxicity levels (CC50 values significantly higher than IC50 values), indicating a favorable therapeutic window .

Research on related compounds suggests that the biological activity may be attributed to several mechanisms:

  • Inhibition of DNA Replication : Some studies indicate that these compounds may interfere with the DNA replication process in viruses and parasites. This is achieved through binding to viral DNA polymerases or other replication machinery components .
  • Metabolic Stability : The introduction of polar functional groups has been shown to enhance metabolic stability while maintaining solubility. This balance is crucial for ensuring prolonged efficacy in biological systems .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameActivity TypeEC50 (μM)CC50 (μM)Selectivity Index
Compound AAntiviral0.27156.8>100
Compound BAntiparasitic0.010>1000>100
Compound CAntiviral0.064200>300

Note: The above data are indicative of the potential activity of structurally similar compounds and may not directly reflect the specific compound .

Research Findings

  • Study on Antiviral Properties : A study highlighted that certain derivatives exhibited strong antiviral activity against HAdV with an IC50 value as low as 0.27 μM and negligible cytotoxicity compared to traditional antiviral agents like niclosamide .
  • Antiparasitic Efficacy : Another investigation into analogs revealed that modifications in the chemical structure led to significant improvements in antiparasitic activity, with some compounds achieving EC50 values below 0.01 μM .

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